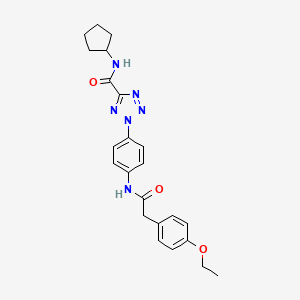![molecular formula C15H15N5O2 B2571247 N-(3-(1H-pirrolo[2,3-b]piridin-1-il)propil)-6-oxo-1,6-dihidropiridacina-3-carboxamida CAS No. 1797127-44-6](/img/structure/B2571247.png)
N-(3-(1H-pirrolo[2,3-b]piridin-1-il)propil)-6-oxo-1,6-dihidropiridacina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- N-(3-(1H-pirrolo[2,3-b]piridin-1-il)propil)-6-oxo-1,6-dihidropiridacina-3-carboxamida y sus derivados se han desarrollado como potentes inhibidores de FGFR. El compuesto 4h, por ejemplo, mostró una actividad inhibitoria significativa de FGFR contra las isoformas FGFR1-4, con bajos valores de IC50 .
- Las aplicaciones incluyen la prevención y el tratamiento de trastornos relacionados con la glucosa en sangre plasmática elevada, como la diabetes tipo 1, la diabetes relacionada con la obesidad, la dislipidemia diabética y las enfermedades cardiovasculares .
- Los compuestos 5b, 6c, 7a y 7b exhibieron una excelente acción antidiabética, lo que los convierte en posibles candidatos para el tratamiento de la diabetes .
- El estudio tuvo como objetivo establecer el polimorfismo de estado sólido, proporcionando información sobre el comportamiento del compuesto en diferentes condiciones .
Inhibición de FGFR para la terapia del cáncer
Potencial antidiabético
Inhibición de la α-amilasa para el tratamiento de la diabetes
Estudios de polimorfismo de estado sólido
Investigación de otros objetivos
En resumen, This compound tiene un gran potencial en diversas aplicaciones científicas, desde la terapia del cáncer hasta los tratamientos antidiabéticos y más allá. Los investigadores continúan explorando sus propiedades multifacéticas, allanando el camino para futuros avances. 🌟 .
Mecanismo De Acción
Target of Action
The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The biochemical pathways affected by N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially leading to a decrease in tumor growth and progression .
Pharmacokinetics
It is mentioned that the compound has a low molecular weight, which could be beneficial for subsequent optimization . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
In vitro, N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that this compound could have potential therapeutic effects in cancer treatment.
Propiedades
IUPAC Name |
6-oxo-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-13-5-4-12(18-19-13)15(22)17-8-2-9-20-10-6-11-3-1-7-16-14(11)20/h1,3-7,10H,2,8-9H2,(H,17,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBSILSAZXRBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2571165.png)
![2-Chloro-1-[5-(trifluoromethyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B2571166.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2571167.png)
![(2E)-2-[(E)-benzoyl]-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}prop-2-enenitrile](/img/structure/B2571168.png)

![4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2571171.png)
![5-Oxaspiro[3.5]nonane-8-carbaldehyde](/img/structure/B2571173.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide](/img/structure/B2571178.png)

![5-Azaspiro[3.4]octan-8-ol hydrochloride](/img/structure/B2571180.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2571183.png)

![3-Chloro-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2571186.png)
